N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJJPBXKMQYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through various methods such as acid-catalyzed cyclization of compounds containing carbonyl groups, palladium or platinum-catalyzed ring closure, or intramolecular Friedel–Crafts reactions.
Introduction of the Fluorobenzene Moiety: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Antifungal Properties
Research indicates that compounds containing the benzofuran structure exhibit significant antifungal activities. For instance, derivatives of benzofuran sulfonamides have shown promising results against various fungal strains. In a study comparing the antifungal efficacy of different compounds, some derivatives demonstrated minimum inhibitory concentrations (MICs) lower than established antifungal agents like ketoconazole .
Mechanism of Action
The antifungal activity is often attributed to the presence of specific functional groups in the compound's structure. The sulfonamide moiety enhances interaction with fungal enzymes, inhibiting their activity and leading to cell death .
Antibacterial Activity
Efficacy Against Bacterial Strains
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide has also been evaluated for its antibacterial properties. Studies have shown that certain derivatives exhibit strong inhibition against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to or exceeding those of traditional antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds can be correlated with their structural characteristics. For instance, modifications to the benzofuran ring or sulfonamide group can enhance antibacterial potency, as indicated by various SAR studies .
Anticancer Potential
In Vitro Studies
Recent investigations have highlighted the anticancer potential of benzofuran derivatives. In vitro tests reveal that some compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating significant activity . The mechanism may involve the induction of apoptosis in cancer cells through various pathways influenced by the compound's structure.
Synthesis Techniques
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for efficient assembly of complex molecules from simpler precursors. This method not only streamlines the synthesis process but also enhances yield and purity .
Novel Synthetic Pathways
Innovative synthetic routes have been developed to create derivatives with improved biological profiles. For example, variations in the substitution patterns on the benzofuran ring can lead to enhanced activity against specific pathogens or cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes and receptors involved in disease pathways, such as histamine receptors in the case of anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Flexibility vs. Benzimidazoles, being fully planar, often exhibit strong DNA intercalation or protease inhibition but may suffer from rapid hepatic clearance . TAK-875 shares the dihydrobenzofuran core but incorporates a polar acetic acid group and a bulky biphenyl-methylsulfonylpropoxy chain, enabling ionic interactions with GPR40 and prolonged receptor occupancy .
Substituent Effects :
- The 2-fluorophenylsulfonamide group in the target compound may enhance hydrophobic binding and electron-withdrawing effects, favoring tight interactions with enzymatic active sites. In contrast, B1’s 4-methoxyaniline and B8’s acetamide substituents prioritize hydrogen bonding and π-π stacking, respectively .
- TAK-875’s methylsulfonylpropoxy and acetic acid groups are critical for GPR40 agonism, highlighting how core modifications can redirect therapeutic utility (e.g., diabetes vs. antimicrobial applications) .
Pharmacokinetic and Pharmacodynamic Considerations
- Bioavailability: Sulfonamides like the target compound generally exhibit moderate-to-high oral bioavailability due to their balanced lipophilicity. The fluorine atom may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
- Metabolic Stability : Dihydrobenzofuran cores are less prone to CYP450-mediated oxidation than benzimidazoles, which often require structural shielding (e.g., methyl groups in B8) to mitigate rapid clearance .
- TAK-875’s Clinical Profile : Despite promising Phase II results for diabetes, TAK-875 was discontinued due to hepatotoxicity risks . This underscores the importance of substituent choice in safety profiles—a consideration relevant to the target compound’s fluorosulfonamide group, which may require toxicity screening.
Notes
- SHELX-based crystallography is recommended for resolving the compound’s 3D conformation to guide structure-activity relationship (SAR) studies .
- Regulatory precedents, such as EMA’s evaluation of TAK-875, highlight the importance of pediatric investigation plans (PIPs) and toxicity assessments during development .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H16FNO2S
- Molecular Weight : 305.37 g/mol
- Structural Features : It incorporates a benzofuran moiety, which is known for various biological activities.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antiviral Activity :
- Analgesic Effects :
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its biological effects include:
- CB2 Receptor Agonism : Certain derivatives have been identified as selective agonists for cannabinoid receptors, particularly CB2, which are implicated in pain modulation and anti-inflammatory responses .
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with specific enzymes involved in viral replication or inflammatory pathways, thereby exerting its therapeutic effects .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the dihydrobenzofuran-3-ylmethylamine intermediate using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Coupling reaction : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions).
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
- Yield optimization : Monitor reaction progress via TLC and adjust reaction time (typically 6–12 hours). Literature reports yields of 65–78% for analogous sulfonamides .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key techniques :
- NMR spectroscopy : Use - and -NMR to confirm the dihydrobenzofuran core (e.g., methylene protons at δ 3.8–4.2 ppm) and sulfonamide linkage (δ 7.5–8.1 ppm for aromatic protons adjacent to fluorine) .
- IR spectroscopy : Identify sulfonamide S=O stretching vibrations (~1350 cm) and benzofuran C-O-C bonds (~1250 cm) .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity assessment and mass confirmation (expected [M+H] ~350–370 Da) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding dihydrobenzofuran conformation and sulfonamide geometry?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key considerations:
- Crystal growth : Use slow evaporation of a dichloromethane/methanol solution to obtain suitable crystals.
- Data collection : Resolve potential disorder in the dihydrobenzofuran ring using high-resolution data (θ > 25°).
- Refinement : Apply restraints for torsional angles in the sulfonamide group. Literature examples show bond lengths of 1.42–1.46 Å for S-N and 1.76–1.80 Å for S-O .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?
- Assay design :
- Target binding : Use fluorescence polarization or SPR to assess affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase or G-protein-coupled receptors).
- Cellular activity : Test cytotoxicity in HEK293 or HepG2 cells (IC determination) with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
- SAR strategies : Synthesize analogs with modified fluorine positions or benzofuran substituents. A related GPR40 agonist study demonstrated that dihydrobenzofuran derivatives with electron-withdrawing groups enhance receptor binding .
Q. How can computational methods predict the compound’s pharmacokinetic properties and intermolecular interactions?
- Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPR40). Focus on hydrogen bonding between the sulfonamide group and Arg183/Asn244 residues.
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfonamide oxygen).
- ADMET prediction : Employ SwissADME or ADMETLab to estimate logP (~2.8), solubility (~25 µM), and CYP450 inhibition risks .
Q. What strategies can resolve enantiomeric impurities if the compound contains a chiral center?
- Chiral separation :
- HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) to separate enantiomers (α > 1.2).
- Synthesis control : Incorporate asymmetric catalysis (e.g., chiral BINAP ligands) during the benzofuran formation step. Evidence from analogous compounds shows >90% ee with Rh-catalyzed hydrogenation .
Q. How can stability studies identify degradation pathways under varying pH and temperature conditions?
- Protocol :
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40–60°C (thermal) for 24–72 hours.
- Analysis : Monitor degradation via HPLC-MS. Sulfonamides typically hydrolyze to sulfonic acids under basic conditions, while benzofuran rings may oxidize in acidic media.
- Storage recommendations : Stabilize with inert atmospheres (N) and store at –20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
